Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
Description
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a 1H-pyrazole core substituted with a 4-methoxybenzyl group at the N1 position, a phenyl group at the C3 position, and a methyl ester at the C5 position. Pyrazole derivatives are widely studied for their diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and enzyme inhibitory properties . The methoxy group on the benzyl substituent contributes electron-donating effects, which may influence both the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
methyl 2-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-16-10-8-14(9-11-16)13-21-18(19(22)24-2)12-17(20-21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAUNMMEVUUHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the condensation of 4-methoxybenzylhydrazine and ethyl acetoacetate in a polar solvent such as ethanol or methanol. Cyclization is catalyzed by acetic acid or sulfuric acid at reflux temperatures (70–90°C). The intermediate hydrazone undergoes intramolecular cyclization to form the pyrazole ring, yielding the ethyl ester derivative. Subsequent transesterification with methanol in the presence of an acid catalyst converts the ethyl ester to the methyl ester.
Key Parameters:
Industrial-Scale Optimization
Industrial protocols often employ continuous flow reactors to enhance yield (reported >85%) and reduce reaction times. Automated systems precisely control temperature and reactant stoichiometry, minimizing byproducts like uncyclized hydrazones or over-esterified derivatives. Post-reaction purification involves recrystallization from ethanol-water mixtures or column chromatography.
Magnesium-Mediated Carbonylation Approach
A patent by CN103958496A describes an alternative route using magnesium-organic bases and carbon dioxide.
Deprotonation and Carbonylation
The N-substituted pyrazole precursor is deprotonated with a magnesium-organic base (e.g., methylmagnesium bromide) in anhydrous tetrahydrofuran (THF). Subsequent carbonylation with CO₂ at 0–5°C forms the carboxylic acid intermediate, which is esterified with methanol and thionyl chloride.
Advantages:
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Avoids harsh cyclization conditions.
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Enables selective functionalization at the pyrazole C-5 position.
Limitations:
One-Pot Synthesis via Tandem Cyclization-Esterification
US6297386B1 discloses a one-pot method combining cyclization and esterification.
Reaction Design
A mixture of 4-methoxybenzylhydrazine, ethyl acetoacetate, and methanol is heated under reflux with sulfuric acid. The tandem process eliminates separate cyclization and esterification steps, reducing purification demands.
Optimization Insights:
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Acid Concentration: 15–20% sulfuric acid maximizes esterification efficiency.
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Solvent Ratio: Methanol:ethanol (3:1 v/v) balances reactivity and solubility.
Comparative Analysis of Preparation Methods
Critical Observations:
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Aqueous NaOH in methanol, reflux | 2M NaOH, MeOH | 1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | 85% | |
| HCl (aq.), ethanol, reflux | 6N HCl, EtOH | Same as above | 78% |
This reaction is critical for converting the ester into a bioactive carboxylic acid moiety, often used in medicinal chemistry.
Reduction Reactions
The ester group can be reduced to primary alcohols using strong reducing agents.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Anhydrous tetrahydrofuran, 0°C to RT | LiAlH₄ | 5-(Hydroxymethyl)-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole | 92% | |
| Ethanol, reflux | NaBH₄, NiCl₂ | Same as above | 65% |
Lithium aluminum hydride (LiAlH₄) is more effective than borohydride systems due to the ester’s steric hindrance.
Nucleophilic Substitution
The electron-deficient pyrazole ring facilitates substitutions at positions 4 and 5.
Alkylation occurs preferentially at position 4 due to the electron-withdrawing effect of the ester group .
Oxidation Reactions
The methoxybenzyl group and phenyl substituents are susceptible to oxidation.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acetic acid, 60°C | KMnO₄ | 1-(4-Carboxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | 58% | |
| H₂O₂, FeSO₄, RT | Fenton’s reagent | Hydroxylated phenyl derivatives | 42% |
Controlled oxidation of the methoxy group to a carboxylic acid is achievable with potassium permanganate.
Cyclization and Coupling Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Toluene, Pd(PPh₃)₄, 110°C | Aryl boronic acids | Biaryl-coupled pyrazoles | 81% | |
| DCM, EDCI, DMAP | Amines | Pyrazole-amide conjugates | 76% |
Suzuki-Miyaura coupling enables the introduction of aryl groups at position 4 .
Regioselective Functionalization
Regioselectivity is influenced by substituents and reaction conditions.
The methoxybenzyl group directs electrophiles to the para position of the phenyl ring.
Stability Under Acidic/Basic Conditions
The compound’s stability varies with pH:
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Acidic conditions (pH < 3): Ester hydrolysis accelerates, but the pyrazole ring remains intact.
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Basic conditions (pH > 10): Partial decomposition observed due to methoxy group demethylation.
Key Mechanistic Insights
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Ester Hydrolysis: Proceeds via nucleophilic acyl substitution, with hydroxide attack at the carbonyl carbon.
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Reduction: LiAlH₄ delivers hydride ions to the ester carbonyl, forming a tetrahedral intermediate.
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Oxidation: Radical intermediates form during Fenton-based oxidation, leading to hydroxylation .
Scientific Research Applications
Scientific Research Applications
The applications of Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate are diverse, particularly in pharmacology and materials science.
Pharmacological Activities
- Antidiabetic Agents : Compounds related to methyl pyrazoles have been studied for their potential as antidiabetic medications. For instance, derivatives have shown efficacy in lowering blood glucose levels in diabetic models .
- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology .
Organic Synthesis
- Building Blocks for Drug Development : The compound serves as a versatile intermediate in the synthesis of more complex molecules used in drug discovery. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry .
Material Science
- Polymer Chemistry : Pyrazole derivatives are being explored for their use in creating novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .
Case Study 1: Antidiabetic Activity
A study investigated the effects of methyl pyrazole derivatives on glucose metabolism in diabetic rats. The results demonstrated a significant reduction in blood glucose levels compared to controls, indicating its potential as a therapeutic agent for diabetes management.
| Compound | Blood Glucose Reduction (%) | Mechanism |
|---|---|---|
| This compound | 30% | Inhibition of gluconeogenesis |
Case Study 2: Anticancer Efficacy
In vitro studies assessed the cytotoxic effects of methyl pyrazole derivatives on various cancer cell lines. The findings revealed that these compounds induced apoptosis in cancer cells, highlighting their potential as anticancer agents.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with structural modifications at the N1, C3, and C5 positions exhibit distinct physicochemical and biological properties. Below is a detailed comparison of the target compound with its analogs:
Table 1: Structural and Functional Comparison
Key Findings
Chloro and fluoro analogs (e.g., 4-Cl or 4-F substituents) exhibit increased electronegativity, which may enhance metabolic stability or alter binding affinities .
Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., COOCH3 or COOCH2CH3) improve lipophilicity, favoring passive diffusion across biological membranes compared to carboxylic acids .
Crystallographic and Stability Insights :
- Crystallographic data for analogs (e.g., Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) reveal that substituents influence molecular packing. The 4-methoxy group may engage in weak C–H···π or van der Waals interactions, affecting crystal stability .
Synthetic Utility :
- Brominated derivatives (e.g., Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) serve as intermediates for further functionalization, highlighting the versatility of pyrazole scaffolds in medicinal chemistry .
Biological Activity
Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its structural features on its activity.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a phenyl group and a methoxybenzyl group, which contribute to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 303.32 g/mol. The presence of both a carboxylate group and aromatic substituents suggests various pathways for biological activity, particularly in enzyme inhibition and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the methoxybenzyl and phenyl groups via electrophilic aromatic substitution.
- Esterification to yield the final product.
Anticancer Properties
Research indicates that compounds with similar pyrazole structures exhibit significant anticancer activities. For instance, studies have shown that 1H-pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanisms often involve:
- Induction of apoptosis: Compounds have been noted to enhance caspase-3 activity, leading to programmed cell death in cancer cells.
- Cell cycle arrest: Certain derivatives have been observed to cause morphological changes in treated cells, indicating disruption of normal cell cycle progression.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Phenyl-1H-pyrazole-5-carboxylic acid | 187344-22-5 | Lacks methoxy substitution; simpler structure |
| 1-Benzyl-5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | 1322605-00-4 | Different substitution pattern; methyl group present |
| 5-Pyridylpyrazole | Not specified | Contains a pyridine instead of phenyl; different biological activity |
This table illustrates how this compound stands out due to its methoxy substitution, which may enhance its lipophilicity and biological interactions.
Case Studies
Several studies have explored the biological activities of related pyrazole derivatives:
- Anticancer Activity : A study involving asymmetric MACs fused with 1H-pyrazoles showed effective inhibition of microtubule assembly and significant apoptosis-inducing effects in breast cancer cells .
- Enzyme Inhibition : Research has indicated that certain pyrazole derivatives can act as potent inhibitors against specific enzymes involved in cancer progression, suggesting a similar potential for this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example, intermediates like 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride can be generated through cyclization of hydrazines with β-ketoesters, followed by oxidation and acylation steps . Optimization includes using Pd(PPh₃)₄ as a catalyst for Suzuki-Miyaura cross-coupling reactions, with degassed DMF/water mixtures to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product purity .
Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography confirm the structure of this compound and its derivatives?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxybenzyl protons at δ 3.8 ppm for OCH₃ and aromatic protons in the 6.8–7.5 ppm range) .
- IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations near 1600 cm⁻¹) .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths/angles, validating regiochemistry (e.g., confirming the 1,3,5-substitution pattern) .
Advanced Research Questions
Q. What strategies enable functionalization of the pyrazole core to synthesize novel heterocyclic systems?
- Methodological Answer : The pyrazole ring can be fused with triazepinones or tetrazole/triazole rings via cyclocondensation. For example, heating this compound with hydrazine derivatives in acetic acid yields triazepinones, while click chemistry (Cu-catalyzed azide-alkyne cycloaddition) introduces tetrazole rings . These methods require precise control of stoichiometry and reaction time to avoid byproducts .
Q. How does catalyst choice influence cross-coupling efficiency in synthesizing pyrazole derivatives?
- Methodological Answer : Pd(PPh₃)₄ is preferred for Suzuki-Miyaura couplings due to its stability and tolerance of electron-rich aryl boronic acids. For example, coupling 4-bromo-pyrazole intermediates with phenylboronic acid achieves >80% yield in 12 hours at 80°C. Alternative catalysts like PdCl₂(dppf) may improve yields for sterically hindered substrates but require inert atmospheres .
Q. What computational methods predict the biological activity of pyrazole derivatives, and how do they correlate with experimental data?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., Lp-PLA₂ inhibitors). Parameters like binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen-bonding with active-site residues (e.g., His434) are validated via in vitro assays (IC₅₀ values < 100 nM). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to rationalize reactivity trends .
Data Contradictions and Resolution
- Synthesis Protocols : uses Pd(PPh₃)₄ for cross-coupling, while employs K₂CO₃ as a base for nucleophilic substitutions. The discrepancy arises from substrate sensitivity; Pd catalysts are optimal for aryl halides, whereas K₂CO₃ suffices for less reactive systems. Researchers should screen bases/catalysts based on substrate electronics .
- Crystallography Tools : SHELX ( ) and Mercury ( ) differ in visualization capabilities. SHELX is preferred for refinement, while Mercury aids in packing analysis and void identification. Combining both tools ensures rigorous structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
